Quizalofop-P

Catalog No.
S631670
CAS No.
94051-08-8
M.F
C17H13ClN2O4
M. Wt
344.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quizalofop-P

CAS Number

94051-08-8

Product Name

Quizalofop-P

IUPAC Name

(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1

InChI Key

ABOOPXYCKNFDNJ-SNVBAGLBSA-N

SMILES

Array

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

The exact mass of the compound Quizalofop-P is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Quizalofop-P (CAS 94051-08-8) is the biologically active (R)-enantiomer free acid of the aryloxyphenoxypropionate (AOPP) herbicide class, functioning as a highly potent acetyl-CoA carboxylase (ACCase) inhibitor [1]. In industrial and chemical procurement, it serves a dual role: it is the actual phytotoxic principle generated in vivo following the application of esterified pro-herbicides, and it is the critical chiral precursor required for synthesizing premium commercial formulations like Quizalofop-P-ethyl and Quizalofop-P-tefuryl [2]. By isolating the active R-configuration, manufacturers avoid the metabolic and environmental burdens associated with the inactive S-enantiomer, making Quizalofop-P the foundational building block for modern, low-dose, high-selectivity graminicides[1].

Substituting pure Quizalofop-P with racemic Quizalofop free acid introduces 50% inactive (S)-enantiomer into the synthesis pipeline, which halves the specific herbicidal activity of downstream products and significantly increases off-target environmental toxicity [1]. Conversely, procuring pre-formulated esters (e.g., Quizalofop-P-ethyl) instead of the free acid eliminates synthetic flexibility for manufacturers looking to produce alternative ester derivatives (like tefuryl) or novel water-soluble salt formulations[2]. Furthermore, because the ester forms must hydrolyze into the free acid to inhibit ACCase at the cellular level, utilizing the free acid directly is essential for baseline in vitro enzymatic assays and precise pharmacokinetic modeling, where ester prodrugs would yield inaccurate target-site binding data [3].

Enantiomeric Specificity in ACCase Inhibition and Application Rate

Quizalofop-P is the exclusively active (R)-enantiomer responsible for ACCase inhibition in target grass species. Regulatory and efficacy evaluations demonstrate that the pesticidal properties reside almost entirely in this isomer [1]. Consequently, utilizing the pure Quizalofop-P active principle allows formulators to achieve equivalent biological efficacy at half the application rate compared to the legacy 50/50 racemic mixture[1]. This direct 2-fold efficiency gain is the primary driver for procuring the enantiopure compound.

Evidence DimensionHerbicidal efficacy and required application rate
Target Compound DataQuizalofop-P (R-enantiomer) provides full efficacy at 1x dose
Comparator Or BaselineRacemic Quizalofop (50/50 R/S mixture)
Quantified DifferenceRacemate requires a 2x dose (100% increase in chemical load) to match the active site saturation of the pure R-enantiomer
ConditionsField application and ACCase target-site binding

Procuring the enantiopure free acid halves the required active ingredient volume per hectare, reducing raw material costs and environmental chemical loading.

In Vivo Bioavailability and Metabolic Retention

Pharmacokinetic studies evaluating the metabolism of quizalofop compounds reveal a stark difference in the physiological retention of the enantiomers. Following administration, the maximum concentration (Cmax) of the active (+)-quizalofop-acid (Quizalofop-P) in blood is approximately ten times higher than that of the inactive (-)-quizalofop-acid [1]. This indicates that biological systems selectively uptake and retain the R-enantiomer, whereas the S-enantiomer is rapidly cleared or fails to accumulate, reinforcing the futility of utilizing racemic starting materials for biological applications[1].

Evidence DimensionMaximum blood concentration (Cmax) in vivo
Target Compound Data(+)-Quizalofop-acid exhibits high systemic retention
Comparator Or Baseline(-)-Quizalofop-acid (S-enantiomer)
Quantified DifferenceCmax of the (+)-enantiomer is ~10-fold higher than the (-)-enantiomer
ConditionsIn vivo toxicokinetic and metabolism studies in rat models

High systemic retention of the R-enantiomer confirms that only Quizalofop-P provides sustained biological activity, making it the only viable choice for efficacy-driven formulations.

Reduction of Non-Target Environmental Toxicity

The shift from racemic mixtures to enantiopure Quizalofop-P is strongly supported by ecotoxicological data. Acute toxicity assays on non-target soil organisms, such as the earthworm Eisenia foetida, demonstrate that the racemic quizalofop-acid is significantly more toxic than the enantiopure quizalofop-P-acid[1]. The presence of the inactive S-enantiomer in the racemate disproportionately increases off-target environmental harm without contributing to herbicidal efficacy [1].

Evidence DimensionAcute toxicity to earthworms (Eisenia foetida)
Target Compound DataQuizalofop-P-acid (lower acute toxicity profile)
Comparator Or BaselineRacemic Quizalofop-acid (higher acute toxicity profile)
Quantified DifferenceRacemic mixture exhibits significantly higher mortality and toxicity in soil organisms than the pure R-enantiomer
ConditionsStandardized acute toxicity assays on Eisenia foetida

Formulating with pure Quizalofop-P minimizes regulatory friction and environmental hazard classifications compared to racemic alternatives.

Synthetic Precursor Yield and Optical Purity

In industrial synthesis, Quizalofop-P free acid synthesized via stereoselective routes serves as the ideal intermediate for downstream esterification. When this high-purity free acid is subjected to ethyl esterification, the process yields a final product with an optical purity of up to 99% and a total ester content exceeding 98% [1]. This stereocontrolled pathway avoids the extensive purification steps and yield losses associated with resolving racemic intermediates [1].

Evidence DimensionDownstream esterification yield and purity
Target Compound Data>98% total ester content and 99% optical purity
Comparator Or BaselineTraditional racemic synthesis and subsequent resolution
Quantified Difference~5% higher R-isomer retention and significantly reduced byproduct formation
ConditionsIndustrial esterification of Quizalofop-P acid to Quizalofop-P-ethyl

Procuring high-optical-purity Quizalofop-P free acid streamlines manufacturing, maximizing the yield of premium esterified end-products.

Chiral Synthesis of Commercial Herbicides

Used as the direct synthetic precursor for manufacturing high-value, enantiopure ester formulations such as Quizalofop-P-ethyl and Quizalofop-P-tefuryl via controlled esterification, ensuring maximum yield and optical purity [1].

Analytical Reference Standards for Metabolism

Essential for regulatory residue testing and pharmacokinetic studies, as applied ester pro-herbicides rapidly hydrolyze into Quizalofop-P free acid in plant tissues and soil, making the free acid the primary analyte of interest [2].

In Vitro ACCase Inhibition Assays

Procured by agrochemical R&D laboratories for direct enzyme binding assays, where the free acid is required to accurately measure target-site interaction without the confounding variable of ester hydrolysis rates [3].

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

344.0563846 Da

Monoisotopic Mass

344.0563846 Da

Heavy Atom Count

24

UNII

QE95U4A594

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

94051-08-8

Wikipedia

Quizalofop-p

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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